4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a thiadiazole ring, a pyrazole moiety, and an ethoxyethyl chain
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be fully identified. Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of targets, exhibiting diverse pharmacological effects .
Mode of Action
Based on the structure, it is likely that the compound interacts with its targets through the 1h-pyrazol-1-yl group, which is a common moiety in many bioactive compounds . The interaction with the target could lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, imidazole-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, and other activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1H-pyrazol-1-yl group and the ethoxy group may enhance the compound’s solubility, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For instance, if the compound targets enzymes involved in inflammatory responses, its action could result in reduced inflammation .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazole derivatives, have been shown to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Dosage Effects in Animal Models
The effects of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide at different dosages in animal models have not been reported. Similar compounds have shown potent antimalarial activities with high percent suppression against mice infected with Plasmodium berghei at a dose of 48.4 µM/kg per day .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic processes .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Synthesis of the thiadiazole ring: This involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling of the pyrazole and thiadiazole units: This step requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The pyrazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole or pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Pyrazole derivatives: These compounds are structurally similar and are used in various pharmaceutical applications.
Thiadiazole derivatives: These compounds have similar chemical properties and are investigated for their potential in medicinal chemistry.
Uniqueness
4-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a pyrazole moiety and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields.
Properties
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-9-10(19-15-14-9)11(17)12-4-7-18-8-6-16-5-2-3-13-16/h2-3,5H,4,6-8H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEXFIOIVWAQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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